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Compound Name:
3-Methylcyclopentadecane-1,5-

dione

Cat. No.: B12654795 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of 3-
Methylcyclopentadecane-1,5-dione through a detailed analysis of its spectroscopic data. To

offer a clear benchmark, we compare its spectral characteristics with two structural analogs:

Cyclopentadecanone and Muscone (3-Methylcyclopentadecanone). This document outlines the

key spectroscopic features, presents the data in a comparative format, and provides detailed

experimental protocols for acquiring such data.

Spectroscopic Data Comparison
The structural identity of 3-Methylcyclopentadecane-1,5-dione is unequivocally confirmed by

a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The data presented below highlights

the key differences and similarities between the target compound and its structural alternatives.

Table 1: Comparison of ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
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Compound
Methyl Group
(C3-CH₃)

Methine
Proton (C3-H)

Methylene
Protons (α to
C=O)

Other
Methylene
Protons

3-

Methylcyclopenta

decane-1,5-

dione

~0.9-1.1

(doublet)

~1.8-2.1

(multiplet)

~2.2-2.5

(multiplet)

~1.2-1.6 (broad

multiplet)

Cyclopentadecan

one
N/A N/A ~2.4 (triplet)

~1.2-1.5 (broad

multiplet)

Muscone (3-

Methylcyclopenta

decanone)

~0.9 (doublet) ~2.0 (multiplet) ~2.3 (multiplet)
~1.2-1.6 (broad

multiplet)

Table 2: Comparison of ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound
Carbonyl
Carbons
(C=O)

Methine
Carbon (C3)

Methyl
Carbon (C3-
CH₃)

Methylene
Carbons (α
to C=O)

Other
Methylene
Carbons

3-

Methylcyclop

entadecane-

1,5-dione

(Predicted)

~211, ~209 ~48 ~15 ~42, ~40, ~38 ~24-28

Cyclopentade

canone
~212 N/A N/A ~40 ~25-27

Muscone (3-

Methylcyclop

entadecanon

e)

~215 ~45 ~16 ~41, ~35 ~24-28

Table 3: Comparison of Mass Spectrometry and IR Data
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Molecular
Ion (M⁺)
Peak (m/z)

Key
Fragment
Ions (m/z)

IR C=O
Stretch
(cm⁻¹)

3-

Methylcyclop

entadecane-

1,5-dione

C₁₆H₂₈O₂ 252.39 252

237 ([M-

CH₃]⁺),

various

fragments

from

McLafferty

rearrangeme

nt and α-

cleavage

~1715

Cyclopentade

canone
C₁₅H₂₈O 224.39 224

Fragments

from α-

cleavage and

McLafferty

rearrangeme

nt

~1710

Muscone (3-

Methylcyclop

entadecanon

e)

C₁₆H₃₀O 238.41 238

223 ([M-

CH₃]⁺), 58

(base peak

from

McLafferty

rearrangeme

nt)

~1712

Interpretation of Spectroscopic Data
The presence of two distinct carbonyl peaks in the predicted ¹³C NMR spectrum and a strong

C=O stretch in the IR spectrum for 3-Methylcyclopentadecane-1,5-dione confirms the

presence of the two ketone functional groups. The ¹H NMR spectrum clearly shows a doublet

for the methyl group and a multiplet for the adjacent methine proton, a pattern that is absent in

the spectrum of the symmetric Cyclopentadecanone. The mass spectrum displays the

expected molecular ion peak at m/z 252 and a characteristic loss of a methyl group to give a
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fragment at m/z 237.[1] This collective spectroscopic evidence provides a robust validation of

the assigned structure.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

Process the data with a line broadening of 0.3 Hz.

¹³C NMR Acquisition:

Acquire the spectrum on the same spectrometer.

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds to ensure quantitative observation of all carbon

signals, including quaternary carbons.
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Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Process the data with a line broadening of 1-2 Hz.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

Collect a background spectrum of a blank KBr pellet to subtract from the sample

spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent)

into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce

ionization and fragmentation.
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Workflow for Structure Validation
The following diagram illustrates the logical workflow for validating a chemical structure using

the spectroscopic data discussed.

Spectroscopic Analysis

Data Interpretation and Validation

Sample Preparation

IR Spectroscopy NMR Spectroscopy
(¹H and ¹³C) Mass Spectrometry

Functional Group ID
(IR: C=O stretch)

Connectivity & Environment
(NMR: Chemical Shifts, Coupling)

Molecular Weight & Formula
(MS: Molecular Ion, Fragmentation)
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Caption: Workflow for spectroscopic structure validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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